![molecular formula C18H21ClN2 B13419401 (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of dibenzazepine derivatives. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is structurally characterized by a dibenzazepine core with a propan-1-amine side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride typically involves the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride in the presence of a base such as triethylamine . This reaction yields 3-chloro-1-(5H-dibenzo[b,f]azepin-5-yl)propan-1-one, which can then be further reacted with methylamine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile, participating in various biochemical reactions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (Depramine)
- 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride
Uniqueness
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride is unique due to its specific structural features and the presence of a methyl group on the amine side chain. This structural variation imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21ClN2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H |
InChI Key |
AERHVELGUUKDHM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


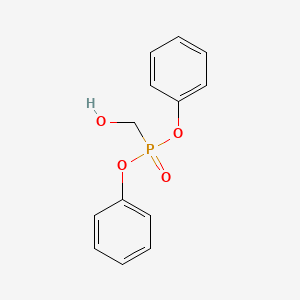
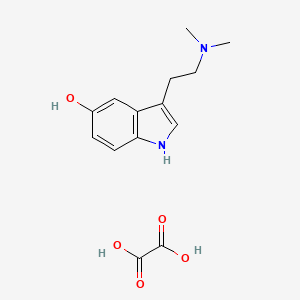

![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
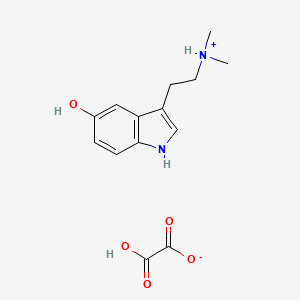
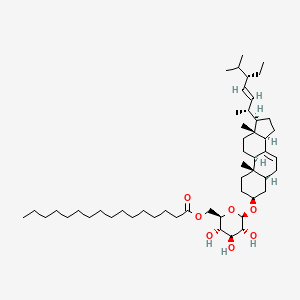
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
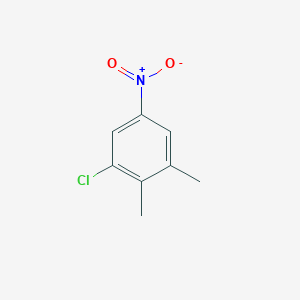
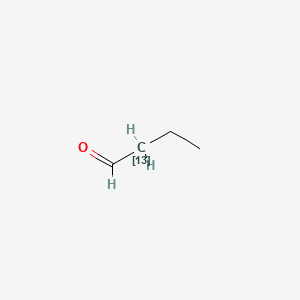
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

